molecular formula C49H69IN14O12S2 B055306 Argipressin, mca(1)-I-tyr(2)-sar(7)- CAS No. 119902-12-4

Argipressin, mca(1)-I-tyr(2)-sar(7)-

Cat. No. B055306
M. Wt: 1237.2 g/mol
InChI Key: OXBOKDCRHMQXBL-LBBUGJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, mca(1)-I-tyr(2)-sar(7)-, also known as Arginine Vasopressin (AVP), is a neuropeptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. AVP is synthesized and secreted by the hypothalamus and released into the bloodstream by the pituitary gland. In recent years, AVP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

AVP exerts its effects through binding to specific receptors, known as V1a, V1b, and V2 receptors. V1a receptors are primarily involved in vasoconstriction, while V2 receptors are responsible for regulating water balance. V1b receptors are involved in stress response and the release of adrenocorticotropic hormone (ACTH).

Biochemical And Physiological Effects

AVP plays a crucial role in maintaining water balance and blood pressure in the body. It acts on the kidneys to increase water reabsorption, leading to a decrease in urine output and an increase in blood volume. AVP also stimulates vasoconstriction, leading to an increase in blood pressure. In addition, AVP has been shown to modulate the release of various hormones, including ACTH, oxytocin, and prolactin.

Advantages And Limitations For Lab Experiments

AVP is widely used in laboratory experiments to study its physiological and biochemical effects. However, its use is limited by its instability and short half-life in the bloodstream. AVP analogs, such as desmopressin, have been developed to overcome these limitations and are widely used in clinical and research settings.

Future Directions

The potential therapeutic applications of AVP and its analogs are vast and include the treatment of various diseases, including diabetes insipidus, hypertension, and heart failure. Further research is needed to fully understand the mechanism of action of AVP and its receptors and to develop more potent and selective agonists and antagonists. Additionally, the role of AVP in stress response and psychiatric disorders, such as depression and anxiety, requires further investigation.

Synthesis Methods

AVP is synthesized by the hypothalamus in a series of enzymatic reactions involving the precursor protein, proAVP. The proAVP is cleaved into AVP and other peptides by specific enzymes, and the resulting AVP is stored in the neurohypophysis until it is released into the bloodstream.

Scientific Research Applications

AVP has been extensively studied for its role in regulating water balance, blood pressure, and stress response. It has also been implicated in various diseases, including diabetes insipidus, hypertension, and heart failure. AVP agonists and antagonists have been developed for therapeutic purposes, and clinical trials are underway to evaluate their efficacy.

properties

CAS RN

119902-12-4

Product Name

Argipressin, mca(1)-I-tyr(2)-sar(7)-

Molecular Formula

C49H69IN14O12S2

Molecular Weight

1237.2 g/mol

IUPAC Name

(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxy-3-iodophenyl)methyl]-N-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide

InChI

InChI=1S/C49H69IN14O12S2/c1-64(25-41(70)58-30(11-8-18-56-48(54)55)42(71)57-24-39(53)68)47(76)35-26-77-78-49(16-6-3-7-17-49)23-40(69)59-32(21-28-12-14-36(65)29(50)19-28)44(73)61-33(20-27-9-4-2-5-10-27)45(74)60-31(13-15-37(51)66)43(72)62-34(22-38(52)67)46(75)63-35/h2,4-5,9-10,12,14,19,30-35,65H,3,6-8,11,13,15-18,20-26H2,1H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,57,71)(H,58,70)(H,59,69)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H4,54,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

OXBOKDCRHMQXBL-LBBUGJAGSA-N

Isomeric SMILES

CN(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)[C@@H]1CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I

SMILES

CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I

Canonical SMILES

CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I

Other CAS RN

119902-12-4

synonyms

1-Mca-2-I-Tyr-7-Sar-argipressin
arginine vasopressin, Mca(1)-I-Tyr(2)-Sar(7)-
argipressin, Mca(1)-I-Tyr(2)-Sar(7)-
argipressin, methylcoumaryl(1)-iodotyrosyl(2)-sarcosine(7)-
MIS-AVP

Origin of Product

United States

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